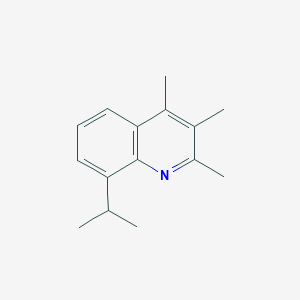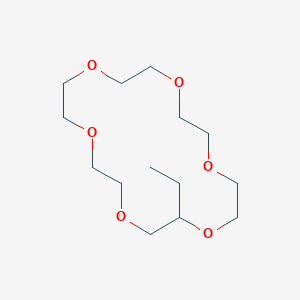
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, particularly potassium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
Reactants: (CH₂OCH₂CH₂Cl)₂ and (CH₂OCH₂CH₂OH)₂
Conditions: Presence of KOH
:Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Additionally, it can be prepared by the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile.
Chemical Reactions Analysis
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with cations. Some key reactions include :
Complexation: Forms stable complexes with metal cations such as potassium, lithium, and sodium.
Reagents and Conditions: Often involves the use of ionic liquids or organic solvents.
Major Products: The primary products are the metal-cation complexes, which are used in various applications.
Scientific Research Applications
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research :
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Facilitates the transport of ions across cell membranes.
Medicine: Potential use in drug delivery systems due to its ability to form complexes with biologically relevant cations.
Industry: Employed in the extraction and separation of metal ions from mixtures.
Mechanism of Action
The mechanism by which 2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation alters the solubility and reactivity of the cation, making it useful in various chemical processes.
Comparison with Similar Compounds
2-Ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium ions. Similar compounds include :
Dibenzo-18-crown-6: Similar structure but with benzene rings attached.
Triglyme: A linear polyether with similar ionophoric properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms.
These compounds share the ability to form complexes with cations but differ in their structural features and specific affinities for different ions.
Properties
CAS No. |
83585-74-4 |
|---|---|
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-ethyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C14H28O6/c1-2-14-13-19-10-9-17-6-5-15-3-4-16-7-8-18-11-12-20-14/h14H,2-13H2,1H3 |
InChI Key |
CSDNXEHZXUQQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


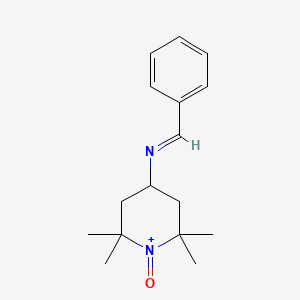


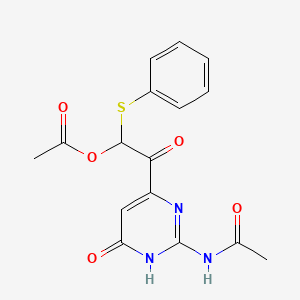

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


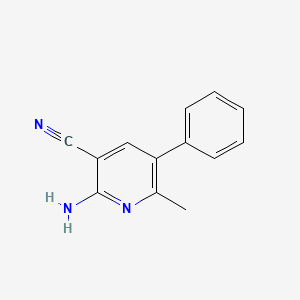
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)

